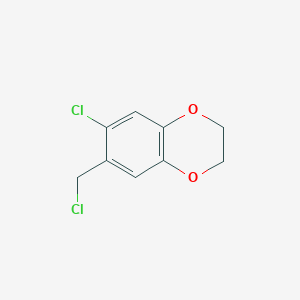
6-Chloro-7-(chlorométhyl)-2,3-dihydro-1,4-benzodioxine
Vue d'ensemble
Description
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (6-Cl-7-ClMe-2,3-DHD-1,4-BD) is a heterocyclic compound that has been used in a variety of scientific research applications due to its unique chemical structure and properties. 6-Cl-7-ClMe-2,3-DHD-1,4-BD is a member of the benzodioxine family, which is a class of heterocyclic compounds known for their ability to form stable chemical bonds. 6-Cl-7-ClMe-2,3-DHD-1,4-BD has been studied extensively due to its wide range of potential applications in chemical synthesis, biochemical and physiological research, and drug development. In
Applications De Recherche Scientifique
- Potentiel anti-inflammatoire Applications : Les chercheurs explorent son efficacité dans le traitement de conditions telles que l'arthrite, la douleur et les maladies neurodégénératives.
- Activité antioxydante Contexte de la recherche : Les investigations se concentrent sur les maladies associées au stress oxydatif.
- Propriétés anticancéreuses Recherche en cours : Des recherches supplémentaires sont nécessaires pour comprendre ses mécanismes et son potentiel thérapeutique dans le traitement du cancer.
- Informations supplémentaires Remarque : Bien que prometteur, des études supplémentaires sont essentielles pour valider sa sécurité et son efficacité chez l'homme.
Applications de la chromatographie et de la spectrométrie de masse
Mécanisme D'action
The mechanism of action of 6-Cl-7-ClMe-2,3-DHD-1,4-BD is not fully understood. It is believed to interact with a variety of biological molecules, such as proteins, enzymes, and receptors. It is thought to interact with these molecules by forming hydrogen bonds and other types of non-covalent interactions. It is also believed to interact with DNA and RNA molecules, which may be responsible for its potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-7-ClMe-2,3-DHD-1,4-BD have not been extensively studied. However, it is believed to have a variety of effects on biochemical and physiological processes. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of the neurotransmitter dopamine. It has also been shown to have anticonvulsant, anxiolytic, and antidepressant properties in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Cl-7-ClMe-2,3-DHD-1,4-BD in laboratory experiments has several advantages and limitations. One of the main advantages is its low cost and availability. 6-Cl-7-ClMe-2,3-DHD-1,4-BD is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-Cl-7-ClMe-2,3-DHD-1,4-BD is a toxic compound and should be handled with care.
Orientations Futures
There are a variety of potential future directions for the use of 6-Cl-7-ClMe-2,3-DHD-1,4-BD. One potential direction is the development of new synthetic methods for the synthesis of 6-Cl-7-ClMe-2,3-DHD-1,4-BD and other benzodioxines.
Analyse Biochimique
Biochemical Properties
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with NAD(P)H: quinone oxidoreductase (NQO1), an enzyme involved in the reduction of quinones to hydroquinones . This interaction can modulate the enzyme’s activity, potentially affecting cellular redox states and oxidative stress responses.
Cellular Effects
The effects of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in various human cancer cell lines, including lung and breast cancer cells . These effects are mediated through the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival.
Molecular Mechanism
At the molecular level, 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that its cytotoxic effects can persist for extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of determining the optimal dosage for safe and effective use.
Metabolic Pathways
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine within cells and tissues are critical for its biological effects. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Its distribution within the body can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
6-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNUTAJVRZNVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)
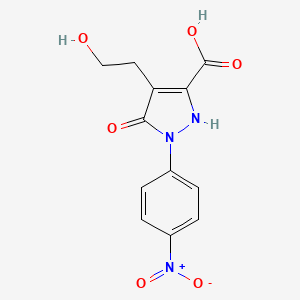
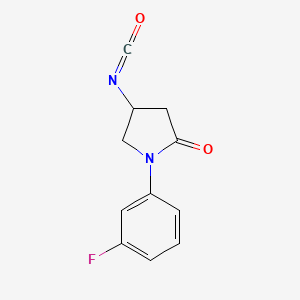




![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)
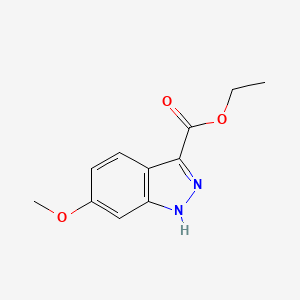
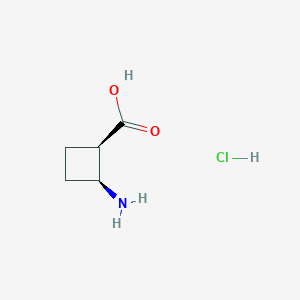
![[2-(Pyridin-3-yl)ethenyl]boronic acid](/img/structure/B1461980.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)